(4-N-BOC-N-Ethylamino)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

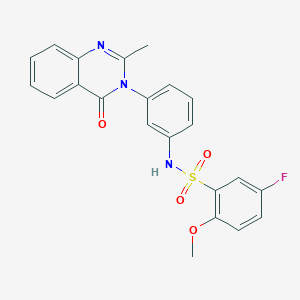

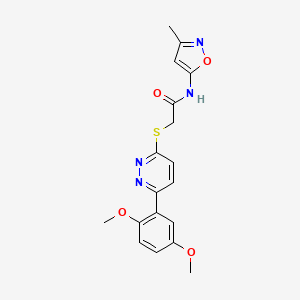

“(4-N-BOC-N-Ethylamino)phenylboronic acid” is a chemical compound with the linear formula C13H20BNO4 . It is also known as 4-N-Boc-phenylboronic acid pinacol ester and tert-Butyl N- [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C13H20BNO4/c1-5-15 (12 (16)19-13 (2,3)4)11-8-6-10 (7-9-11)14 (17)18/h6-9,17-18H,5H2,1-4H3 . The molecular weight of this compound is 265.12 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, boronic acids are known to participate in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its melting point is between 199-204 °C (dec.) (lit.) . The compound has a molecular weight of 265.12 .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Phenylboronic acids, including derivatives similar to "(4-N-BOC-N-Ethylamino)phenylboronic acid," are pivotal in organic synthesis. They serve as crucial intermediates and catalysts for various chemical reactions. For instance, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid showcases the utility of arylboronic acids in creating compounds with low toxicity and good thermal stability, highlighting their significance in organic synthesis Zhang Da, 2015. Moreover, these compounds facilitate Suzuki coupling reactions, a prominent method for forming carbon-carbon bonds, underscoring their importance in the development of pharmaceuticals and polymers L. Ren & L. Meng, 2008.

Biomedical Engineering and Drug Delivery

Phenylboronic acid-modified nanoparticles have emerged as potential antiviral therapeutics, demonstrating novel viral entry activity and reduced cellular toxicity, which marks a significant advancement in antiviral drug delivery systems M. Khanal et al., 2013. Furthermore, enhancements in gene transfection capabilities have been achieved through the incorporation of boronic acid groups into polyethylenimine, indicating a promising avenue for gene therapy applications Qi Peng et al., 2010.

Diagnostic Sensing and Glucose Monitoring

Phenylboronic acids play a pivotal role in the development of glucose-sensing materials for non-invasive monitoring of glucose levels. An example includes the use of phenylboronic acid derivatives in photonic crystal glucose-sensing materials aimed at applications such as ocular inserts or diagnostic contact lenses for diabetes management V. Alexeev et al., 2004. This innovation is crucial for improving the quality of life for individuals with diabetes by providing a non-invasive, continuous monitoring solution.

Agricultural Applications

In agriculture, the use of phenylboronic acids, such as in controlling early blight fungus in tomatoes, illustrates the potential of these compounds in enhancing plant health and yield. Phenylboronic acid (PBA) has been shown to act prophylactically against fungal infections, making it an effective and environmentally friendly alternative to traditional antifungal agents Katarina Martinko et al., 2022.

Safety and Hazards

Mecanismo De Acción

Target of Action

(4-N-BOC-N-Ethylamino)phenylboronic acid is a chemical compound that is primarily used as a building block in the synthesis of more complex molecules.

Pharmacokinetics

. The impact of these properties on the bioavailability of the compound would need further investigation.

Result of Action

As a building block in chemical synthesis, its effects would largely depend on the final compound it is used to create.

Propiedades

IUPAC Name |

[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-5-15(12(16)19-13(2,3)4)11-8-6-10(7-9-11)14(17)18/h6-9,17-18H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZXYDZCHICUCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(CC)C(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2575290.png)

![2-(2,4-dichlorophenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B2575291.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide](/img/structure/B2575296.png)

![Ethyl 5-[(4-chlorobenzyl)amino]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2575303.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2575304.png)

![3-Amino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2575305.png)

![3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2575307.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one](/img/structure/B2575309.png)

![3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2575310.png)